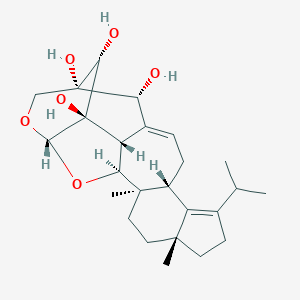

(-)-Erinacine E

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

178232-25-2 |

|---|---|

Molekularformel |

C25H36O6 |

Molekulargewicht |

432.5 g/mol |

IUPAC-Name |

(4R,9R,12R,13S,15S,18S,19S,20R,21R,22R)-9,12-dimethyl-6-propan-2-yl-14,16-dioxahexacyclo[16.3.1.04,12.05,9.013,21.015,20]docosa-1,5-diene-18,19,20,22-tetrol |

InChI |

InChI=1S/C25H36O6/c1-12(2)13-7-8-22(3)9-10-23(4)15(16(13)22)6-5-14-17-19(23)31-21-25(17,29)20(27)24(28,11-30-21)18(14)26/h5,12,15,17-21,26-29H,6-11H2,1-4H3/t15-,17-,18-,19+,20+,21+,22-,23-,24+,25-/m1/s1 |

InChI-Schlüssel |

YUCYEVHMFBEBSC-JQALDXPXSA-N |

SMILES |

CC(C)C1=C2C3CC=C4C5C(C3(CCC2(CC1)C)C)OC6C5(C(C(C4O)(CO6)O)O)O |

Isomerische SMILES |

CC(C)C1=C2[C@H]3CC=C4[C@@H]5[C@@H]([C@@]3(CC[C@]2(CC1)C)C)O[C@H]6[C@@]5([C@H]([C@@]([C@@H]4O)(CO6)O)O)O |

Kanonische SMILES |

CC(C)C1=C2C3CC=C4C5C(C3(CCC2(CC1)C)C)OC6C5(C(C(C4O)(CO6)O)O)O |

Synonyme |

erinacine E erinacine-E |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Structure and Stereochemistry of (-)-Erinacine E

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Erinacine E is a complex diterpenoid belonging to the cyathane family of natural products. Isolated from the mycelia of Hericium erinaceus and Hericium ramosum, it has garnered significant attention from the scientific community for its potent biological activities.[1][2] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental data related to this compound, intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Stereochemistry

This compound possesses a highly intricate hexacyclic ring system. Its core is a [5-6-7] tricyclic carbon skeleton characteristic of cyathane diterpenoids. The molecule is further distinguished by a complex, oxygenated cage-like moiety.

The systematic IUPAC name for this compound is (1R,3aR,3bS,5aS,9aS,9bR,11aR)-3a,5a,8,8-tetramethyl-6-oxo-1-(propan-2-yl)-2,3,3b,4,5,5a,6,7,8,9,9a,9b-dodecahydro-1H-cyclopenta[a]cyclopropa[f][3]annulen-9-yl D-xylopyranoside. Its molecular formula is C₂₅H₃₆O₆, with a molecular weight of 432.55 g/mol .

The absolute stereochemistry of this compound has been unequivocally determined through total synthesis and X-ray crystallography. The molecule features multiple stereocenters, contributing to its unique three-dimensional architecture, which is crucial for its biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₅H₃₆O₆ |

| Molecular Weight | 432.55 g/mol |

| IUPAC Name | (1R,3aR,3bS,5aS,9aS,9bR,11aR)-3a,5a,8,8-tetramethyl-6-oxo-1-(propan-2-yl)-2,3,3b,4,5,5a,6,7,8,9,9a,9b-dodecahydro-1H-cyclopenta[a]cyclopropa[f][3]annulen-9-yl D-xylopyranoside |

| CAS Number | 178232-25-2 |

| Appearance | White solid |

Spectroscopic Data

Table 2: Spectroscopic Data for Erinacine Isomers

| Isomer | Molecular Formula | Key MS Fragmentation Ions (m/z) | Reference |

| Erinacine A | C₂₅H₃₆O₆ | 433.2573 [M+H]⁺, 455.2405 [M+Na]⁺, 301.2162 [C₂₀H₂₉O₂]⁺, 283.2052 [C₂₀H₂₇O]⁺ | [4] |

| Erinacine B | C₂₅H₃₆O₆ | Not specified | [5] |

| Erinacine E/F | C₂₅H₃₆O₆ | 431.243 [M-H]⁻ | [5] |

Note: Specific NMR and HRMS data for this compound are not publicly available. The data presented is for closely related isomers and is intended for comparative purposes.

Experimental Protocols

Isolation of this compound

This compound is typically isolated from the mycelia of Hericium species. The general procedure involves extraction with an organic solvent followed by a series of chromatographic purification steps.

A General Protocol for Erinacine Isolation:

-

Extraction: The dried and powdered mycelia are extracted with a solvent such as ethanol or ethyl acetate. This can be done at room temperature with stirring or through sonication to enhance extraction efficiency.[6][7][8]

-

Concentration: The solvent is removed under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is partitioned between a nonpolar solvent (e.g., n-hexane) and a polar solvent (e.g., methanol or water) to remove lipids and other nonpolar impurities.

-

Chromatography: The polar layer is then subjected to multiple rounds of column chromatography.[8][9]

-

Silica Gel Chromatography: A common first step, using a gradient of solvents such as chloroform and methanol, to separate compounds based on polarity.[9]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (e.g., C18 column) is often used for final purification, with a mobile phase typically consisting of a mixture of acetonitrile and water.[10]

-

-

Characterization: The purified compound is identified and characterized using spectroscopic methods such as NMR and mass spectrometry.

Total Synthesis of this compound

The total synthesis of this compound was a significant achievement in organic chemistry, accomplished by Watanabe and Nakada. The synthesis is a multi-step process that involves the strategic formation of the complex ring system and the installation of the various functional groups with precise stereocontrol. A key step in their biomimetic approach was a rationally designed intramolecular aldol reaction.[9][11]

A detailed, step-by-step protocol for the total synthesis is extensive and beyond the scope of this guide. For the complete synthetic route and experimental procedures, readers are directed to the primary literature:

-

Watanabe, H., & Nakada, M. (2008). Biomimetic Total Synthesis of this compound. Journal of the American Chemical Society, 130(4), 1150–1151.

Biological Activity and Signaling Pathways

This compound exhibits two primary biological activities that are of significant interest to the drug development community: stimulation of Nerve Growth Factor (NGF) synthesis and agonism of the kappa-opioid receptor.

Stimulation of Nerve Growth Factor (NGF) Synthesis

This compound is a potent stimulator of NGF synthesis.[1] NGF is a crucial neurotrophic factor involved in the growth, maintenance, and survival of neurons. Compounds that can upregulate NGF production have potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The signaling pathway through which erinacines are thought to promote NGF synthesis involves the activation of the c-Jun N-terminal kinase (JNK) pathway.[11]

Kappa-Opioid Receptor Agonism

This compound has been identified as a selective agonist of the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR).[2][12] KOR activation is associated with analgesia, diuresis, and modulation of mood and addiction. As a KOR agonist, this compound interacts with the receptor, initiating a downstream signaling cascade. This involves the coupling of the receptor to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[13]

Conclusion

This compound stands out as a natural product with a remarkable chemical architecture and significant therapeutic potential. Its ability to stimulate NGF synthesis and act as a kappa-opioid receptor agonist makes it a compelling lead compound for the development of novel treatments for neurodegenerative disorders and other conditions. This guide provides a foundational understanding of its chemical and biological properties, which will be instrumental for researchers dedicated to unlocking the full therapeutic potential of this fascinating molecule. Further research is warranted to fully elucidate its spectroscopic properties, refine isolation and synthetic protocols, and explore its detailed mechanism of action in relevant biological systems.

References

- 1. mdpi.com [mdpi.com]

- 2. Erinacine E as a kappa opioid receptor agonist and its new analogs from a basidiomycete, Hericium ramosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. lcms.cz [lcms.cz]

- 6. mdpi.com [mdpi.com]

- 7. CN101736069B - Method for preparing compound of erinacine P - Google Patents [patents.google.com]

- 8. Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cybermedlife.eu [cybermedlife.eu]

- 10. Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains [ouci.dntb.gov.ua]

- 11. Nerve growth factor-inducing activity of Hericium erinaceus in 1321N1 human astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Erinacine E as a kappa opioid receptor agonist and its new analogs from a basidiomycete, Hericium ramosum. | Semantic Scholar [semanticscholar.org]

- 13. κ-opioid receptor - Wikipedia [en.wikipedia.org]

(-)-Erinacine E: A Technical Guide to its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (-)-Erinacine E, a significant cyathane diterpenoid found in the medicinal mushroom Hericium erinaceus, commonly known as Lion's Mane. This document details its natural sources, reported abundance alongside other major erinacines, methodologies for its study, and its role in biological signaling pathways.

Natural Sources and Abundance of Erinacines

This compound, along with a family of related diterpenoids, is exclusively found in the mycelium of Hericium erinaceus.[1][2] The fruiting body of the mushroom does not contain erinacines, but instead harbors another class of bioactive compounds known as hericenones.[3] The concentration of these compounds is highly dependent on the specific strain of the fungus and the cultivation conditions employed.[4]

While this compound is noted for its potent biological activities, including the stimulation of Nerve Growth Factor (NGF) synthesis, quantitative data on its specific abundance is not as widely reported as for other erinacines, particularly Erinacine A.[2][5] The following table summarizes the reported abundance of major erinacines in Hericium erinaceus mycelium from various studies to provide a comparative context.

Table 1: Abundance of Major Erinacines in Hericium erinaceus Mycelium

| Erinacine | Source/Cultivation Condition | Abundance (mg/g of dry weight) | Reference(s) |

| Erinacine A | Wild Strain HeG (liquid fermentation) | 42.16 | [6] |

| Solid-state cultivation (corn kernel, optimized) | up to 165.36 (per g cell dry weight) | [7][8][9] | |

| Mycelia enriched for antidepressant studies | 5.15 | [10] | |

| Mycelia for neurohealth properties studies | 3.0 and 19.0 | [11][12] | |

| Italian H. erinaceus strains | 0.105 - 0.150 | [4] | |

| Erinacine C | Submerged Cultures | Variable, often lower than Erinacine P | [13][14] |

| Erinacine P | Submerged Cultures | Can be orders of magnitude greater than A and C | [13][14] |

| This compound | Mycelium | Presence confirmed, strong NGF synthesis stimulator, but specific quantitative abundance is not widely reported. | [2][4][5] |

Experimental Protocols

The study of erinacines involves specific methodologies for the cultivation of the mycelium, followed by extraction, purification, and quantification of the target compounds.

Mycelial Cultivation

Objective: To produce Hericium erinaceus mycelium rich in erinacines.

-

Solid-State Cultivation:

-

Substrate Preparation: A solid substrate such as corn kernel powder (particle size <2.38 mm) is sterilized.[7][8]

-

Inoculation: The sterilized substrate is inoculated with a homogenized mycelium suspension of H. erinaceus.

-

Incubation: The culture is incubated at 25°C for approximately 20 days.[8]

-

Optimization: The yield of erinacines can be enhanced by adding supplements like tryptone or inorganic salts such as 10 mM ZnSO₄·7H₂O to the substrate.[7]

-

-

Submerged Fermentation:

-

Seed Culture: Mycelia are initially grown in a liquid medium (e.g., 1% malt extract, 0.1% peptone, 0.1% yeast extract, 2% glucose) for about 10 days at 25°C with shaking (180 rpm).

-

Fermentation: The seed culture is then transferred to a larger bioreactor with a suitable medium for a specified period to allow for mycelial growth and erinacine production.

-

Extraction and Purification of Erinacines

Objective: To isolate erinacines from the cultivated mycelium.

-

Drying and Grinding: The harvested mycelium is lyophilized (freeze-dried) and ground into a fine powder.

-

Solvent Extraction: The mycelial powder is extracted with an organic solvent. A common method involves ultrasonication with 75% ethanol at 50°C for 1 hour, repeated twice.

-

Concentration: The resulting extract is centrifuged, filtered, and concentrated under vacuum using a rotary evaporator.

-

Liquid-Liquid Partitioning: The concentrated extract is partitioned between ethyl acetate and water to separate compounds based on polarity. The ethyl acetate fraction, containing the erinacines, is collected.

-

Chromatographic Purification:

-

Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a solvent system like n-hexane-ethyl acetate to separate different erinacines.[11]

-

High-Speed Counter-Current Chromatography (HSCCC): For high-purity isolation of specific erinacines like Erinacine A, HSCCC with a two-phase solvent system (e.g., n-hexane/ethyl acetate/methanol/water) can be employed.

-

Quantification of Erinacines

Objective: To determine the concentration of specific erinacines in the extract.

-

High-Performance Liquid Chromatography (HPLC):

-

System: An HPLC system equipped with a C18 column and a UV-Vis detector is typically used.[11]

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water or methanol and aqueous acetic acid is common.[11]

-

Detection: Erinacines are typically detected at a UV wavelength of 340 nm.[11]

-

Quantification: The concentration of the target erinacine is determined by comparing its peak area to a calibration curve generated from a purified standard.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For identification and confirmation, LC coupled with a mass spectrometer (e.g., ESI-MS) is used to analyze the molecular weight and fragmentation patterns of the compounds.[10][15]

Signaling Pathways and Biosynthesis

Erinacines, particularly Erinacine A, have been shown to modulate several signaling pathways, primarily related to their neuroprotective effects. The proposed biosynthetic pathway provides a framework for understanding their formation within the fungus.

Neuroprotective Signaling Pathways of Erinacine A

Erinacine A has been demonstrated to exert neuroprotective effects through the modulation of pathways involved in cellular stress and survival. In models of neurotoxicity, Erinacine A can inhibit apoptosis by suppressing key components of the ER stress and JNK/p38 MAPK pathways.

Caption: Neuroprotective mechanism of Erinacine A.

Proposed Biosynthetic Pathway of Erinacines

The biosynthesis of erinacines is believed to start from the cyclization of farnesyl pyrophosphate (FPP) to form a protoilludane skeleton, which then undergoes a series of rearrangements and oxidations to yield the characteristic cyathane core structure. Further modifications lead to the various erinacine analogues.

Caption: Proposed biosynthesis of erinacines.

Experimental Workflow for Erinacine Analysis

The overall process from obtaining the fungal culture to quantifying the target erinacine follows a logical and systematic workflow. This ensures reproducibility and accuracy in the analysis of these valuable bioactive compounds.

Caption: Workflow for erinacine analysis.

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Neurotrophic and Neuroprotective Effects of Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ojs.wiserpub.com [ojs.wiserpub.com]

- 4. Lion’s Mane Mushroom (Hericium erinaceus): A Neuroprotective Fungus with Antioxidant, Anti-Inflammatory, and Antimicrobial Potential—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. restorativemedicine.org [restorativemedicine.org]

- 6. mushroomreferences.com [mushroomreferences.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mushroomreferences.com [mushroomreferences.com]

- 10. Erinacine A-Enriched Hericium erinaceus Mycelium Produces Antidepressant-Like Effects through Modulating BDNF/PI3K/Akt/GSK-3β Signaling in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hericium erinaceus mycelium and its isolated erinacine A protection from MPTP-induced neurotoxicity through the ER stress, triggering an apoptosis cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neurohealth Properties of Hericium erinaceus Mycelia Enriched with Erinacines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Polysorbate 80 Differentially Impacts Erinacine Production Profiles in Submerged Cultures of Hericium - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Mechanism of action of (-)-Erinacine E on neuronal cells

An In-depth Technical Guide on the Core Mechanism of Action of (-)-Erinacine E on Neuronal Cells

Abstract

This compound, a cyathane diterpenoid isolated from the mycelium of Hericium species, has emerged as a compound of significant interest in neuroscience. Its mechanism of action on neuronal cells is multifaceted, primarily characterized by two distinct and potent activities: selective agonism of the kappa opioid receptor (KOR) and stimulation of Nerve Growth Factor (NGF) synthesis. These actions underpin its potential neurotrophic, neuroprotective, and analgesic properties. This technical guide provides a comprehensive overview of the molecular mechanisms, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the core signaling pathways.

Primary Mechanism of Action: Kappa Opioid Receptor Agonism

The most well-defined pharmacological action of this compound is its function as a potent and highly selective agonist for the kappa opioid receptor (KOR).[1][2][3] Unlike mu or delta opioid receptors, which are associated with euphoria and respiratory depression, KOR activation is linked to analgesia, dysphoria, and neuroprotective effects.[4] The high selectivity of Erinacine E for the KOR suggests a favorable profile with a reduced risk of side effects associated with other opioid receptor subtypes.[1][2]

Data Presentation: Receptor Binding and Functional Activity

Quantitative analysis has established the specific binding affinity and functional potency of this compound at opioid receptors. The data clearly demonstrates its selectivity for the KOR.

| Parameter | Value | Receptor Subtype | Description | Source |

| IC₅₀ | 0.8 µM | Kappa (κ) | The concentration required to inhibit 50% of radioligand binding, indicating high binding affinity. | [1][2] |

| IC₅₀ | >200 µM | Mu (µ) | Demonstrates negligible binding affinity. | [1][2] |

| IC₅₀ | >200 µM | Delta (δ) | Demonstrates negligible binding affinity. | [1][2] |

| ED₅₀ | 14 µM | Kappa (κ) | The effective dose to produce 50% of the maximal response in a functional assay, confirming agonist activity. | [1][2] |

Mandatory Visualization: KOR Agonism and Antagonism Workflow

References

Technical Whitepaper: (-)-Erinacine E and its Role in the Stimulation of Nerve Growth Factor (NGF) Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Nerve Growth Factor (NGF) is a critical neurotrophin involved in the survival, development, and function of neurons. Its therapeutic potential in neurodegenerative diseases is significant, but its clinical application is hampered by its inability to cross the blood-brain barrier. Small molecules that can penetrate the central nervous system and stimulate endogenous NGF synthesis represent a promising therapeutic strategy. (-)-Erinacine E, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus, has been identified as a potent stimulator of NGF synthesis. This document provides a comprehensive technical overview of the mechanisms, quantitative efficacy, and experimental methodologies related to this compound's action on NGF production, intended for professionals in neuroscience research and drug development.

Introduction to this compound

Erinacines are a class of natural compounds isolated from the mycelium of the medicinal mushroom Hericium erinaceus (Lion's Mane).[1] These compounds, belonging to the cyathin diterpenoid group, are subjects of extensive pharmacological research due to their neurotrophic properties.[1] Notably, several erinacines, including A, B, C, and E, have been demonstrated to be strong stimulators of NGF synthesis.[1][2][3] Unlike the large NGF protein, erinacines are low-molecular-weight compounds capable of crossing the blood-brain barrier, making them viable candidates for treating central nervous system disorders.[2][4][5] this compound, in particular, has been highlighted for its activity in stimulating NGF biosynthesis and its potential as a therapeutic agent for neurodegenerative diseases.[4][6]

Mechanism of Action: Signaling Pathways

The primary mechanism by which erinacines, and by extension Hericium erinaceus extracts, stimulate NGF synthesis is through the activation of specific intracellular signaling cascades in astrocytes. Research has strongly implicated the c-Jun N-terminal kinase (JNK) pathway as central to this process.

The JNK Signaling Pathway

Studies using 1321N1 human astrocytoma cells have shown that extracts of H. erinaceus promote NGF gene expression in a concentration-dependent manner.[7] This stimulatory effect is mediated by the JNK signaling pathway. The proposed cascade involves the following steps:

-

Activation of JNK: this compound stimulates the phosphorylation of JNK.[2][7]

-

Phosphorylation of c-Jun: Activated JNK then phosphorylates its downstream substrate, the transcription factor c-Jun.[2][7]

-

Increased c-Fos Expression: The process is also associated with an increase in the expression of c-Fos, another transcription factor.[2][7]

-

AP-1 Complex Formation: c-Jun and c-Fos dimerize to form the Activator Protein-1 (AP-1) transcription factor complex.

-

NGF Gene Transcription: The AP-1 complex binds to the promoter region of the NGF gene, initiating its transcription and leading to increased NGF mRNA and subsequent protein synthesis.

This pathway was confirmed in experiments where the JNK-specific inhibitor, SP600125, successfully blocked the enhancement of NGF gene expression induced by H. erinaceus extracts.[7]

Other Implicated Pathways

While the JNK pathway is the most directly implicated in erinacine-induced NGF synthesis, other signaling molecules like p38 mitogen-activated protein kinases (p38 MAPK) have been associated with the neuroprotective effects of other erinacines, such as Erinacine A, particularly in the context of ischemic injury.[2][8][9][10] However, the direct role of the p38 MAPK pathway in this compound-mediated NGF synthesis requires further elucidation.

Quantitative Efficacy of this compound

The potency of this compound in stimulating NGF synthesis has been quantified in cell culture models, typically using mouse or rat astroglial cells. The amount of NGF secreted into the culture medium is measured following treatment with the compound. Data shows that erinacines are significantly more potent than epinephrine, a known NGF stimulator.[4][6]

| Compound | Concentration | Cell Type | NGF Secreted (pg/mL) | Reference |

| This compound | 5.0 mM | Mouse astroglial cells | 105.0 ± 5.2 | [4][6] |

| Erinacine A | 1.0 mM | Mouse astroglial cells | 250.1 ± 36.2 | [4][6] |

| Erinacine B | 1.0 mM | Mouse astroglial cells | 129.7 ± 6.5 | [4][6] |

| Erinacine C | 1.0 mM | Mouse astroglial cells | 299.1 ± 59.6 | [4][6] |

| Erinacine D | Not Specified | Rat astroglial cells | 141.5 ± 18.2 | [11] |

| Erinacine F | 5.0 mM | Mouse astroglial cells | 175.0 ± 5.2 | [4][6] |

| Epinephrine (Control) | 33 µg/mL | Mouse astroglial cells | ~10-23 pg/mL (range for hericenones) | [4] |

Note: The data indicates that while this compound is a potent inducer, other erinacines like A and C may exhibit stronger activity at lower concentrations.

Experimental Protocols & Methodologies

The investigation of this compound's effect on NGF synthesis involves a series of established in vitro and in vivo protocols.

In Vitro Assay for NGF Synthesis

A common workflow to assess the NGF-stimulating activity of a compound is outlined below. This protocol primarily uses astrocyte cell lines, which are the primary producers of NGF in the central nervous system.

Detailed Methodological Steps:

-

Cell Culture: 1321N1 human astrocytoma cells or primary murine astroglial cells are cultured in appropriate media until they reach a suitable confluency.[4][6][7]

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). A positive control, such as epinephrine, may also be used.[4][6]

-

Incubation and Collection: Cells are incubated for a defined period (e.g., 24 to 48 hours). Afterward, the cell culture supernatant (conditioned medium) is collected and centrifuged to remove cellular debris.[7]

-

NGF Quantification (ELISA): The concentration of secreted NGF in the conditioned medium is quantified using a highly sensitive and specific two-site enzyme-linked immunosorbent assay (ELISA) kit.[12]

-

mRNA Expression Analysis (RT-qPCR): To confirm that the increase in NGF protein is due to de novo synthesis, total RNA can be extracted from the treated cells. Reverse transcription followed by quantitative polymerase chain reaction (RT-qPCR) is then used to measure the relative expression levels of NGF mRNA.[7]

-

Neurite Outgrowth Bioassay (PC12 cells): To confirm the biological activity of the secreted NGF, the conditioned medium from treated astrocytes is applied to a neuroblastic cell line like PC12. The percentage of cells differentiating and the length of their neurites are then quantified, as PC12 cells extend neurites in response to NGF.[7][13]

In Vivo Studies

In vivo validation involves administering the compound to animal models. For example, ddY mice fed a diet containing H. erinaceus powder for 7 days showed a significant increase in the level of NGF mRNA expression in the hippocampus, confirming the compound's activity in a living organism.[7] Similar studies administering purified erinacine A to rats also showed increased NGF levels in the hippocampus and locus coeruleus.[4][5]

Conclusion and Future Directions

This compound is a compelling natural product with well-documented efficacy in stimulating NGF synthesis. Its ability to cross the blood-brain barrier and activate the JNK signaling pathway in astrocytes positions it as a strong candidate for the development of therapeutics for neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and peripheral neuropathies.

Future research should focus on:

-

Pharmacokinetics and Pharmacodynamics: Detailed in vivo studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Structure-Activity Relationship (SAR): Synthesizing and testing analogs of this compound to optimize potency, selectivity, and drug-like properties.[14]

-

Clinical Trials: Progressing the most promising candidates into human clinical trials to evaluate safety and efficacy in patient populations.

The continued exploration of this compound and related compounds from Hericium erinaceus holds significant promise for novel treatments that harness the body's endogenous neurotrophic potential.

References

- 1. Erinacine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Erinacines A, B, and C, strong stimulators of nerve growth factor (NGF)-synthesis, from the mycelia of Hericium erinaceum | Semantic Scholar [semanticscholar.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. magistralbr.caldic.com [magistralbr.caldic.com]

- 7. Nerve growth factor-inducing activity of Hericium erinaceus in 1321N1 human astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protective Effects of Hericium erinaceus Mycelium and Its Isolated Erinacine A against Ischemia-Injury-Induced Neuronal Cell Death via the Inhibition of iNOS/p38 MAPK and Nitrotyrosine [mdpi.com]

- 9. Protective effects of Hericium erinaceus mycelium and its isolated erinacine A against ischemia-injury-induced neuronal cell death via the inhibition of iNOS/p38 MAPK and nitrotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Erinacine A-Enriched Hericium erinaceus Mycelium Produces Antidepressant-Like Effects through Modulating BDNF/PI3K/Akt/GSK-3β Signaling in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Erinacine C Activates Transcription from a Consensus ETS DNA Binding Site in Astrocytic Cells in Addition to NGF Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jstage.jst.go.jp [jstage.jst.go.jp]

The Pharmacological Profile of (-)-Erinacine E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Erinacine E, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus (Lion's Mane mushroom), has emerged as a compound of significant interest in the field of neuroscience and pharmacology. Its unique chemical structure and potent biological activities have made it a subject of investigation for its potential therapeutic applications, particularly in the realms of neuroprotection and pain management. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways.

Core Pharmacological Activities

This compound exhibits two primary, well-documented pharmacological activities: selective agonism at the kappa opioid receptor and stimulation of Nerve Growth Factor (NGF) synthesis. These activities underpin its potential therapeutic effects, including neuroprotection and analgesia.

Kappa Opioid Receptor Agonism

This compound is a potent and highly selective agonist for the kappa opioid receptor (KOR).[1][2][3] KOR activation is known to produce analgesic effects, and also modulates mood and addiction-related behaviors. The selectivity of this compound for the KOR over mu and delta opioid receptors is a key feature of its pharmacological profile.

Nerve Growth Factor (NGF) Synthesis Stimulation

In addition to its effects on the opioid system, this compound has been shown to stimulate the synthesis of Nerve Growth Factor (NGF).[4][5][6] NGF is a crucial neurotrophin for the survival, development, and function of neurons. The ability of this compound to promote NGF synthesis suggests its potential for treating neurodegenerative diseases and promoting nerve regeneration.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data available for this compound, providing a clear comparison of its potency and selectivity across different assays.

| Parameter | Receptor | Value | Species | Reference |

| IC50 | Kappa Opioid Receptor | 0.8 µM | - | [1][3] |

| IC50 | Mu Opioid Receptor | > 200 µM | - | [1][3] |

| IC50 | Delta Opioid Receptor | > 200 µM | - | [1][3] |

| ED50 | Rabbit Vas Deferens Twitch Response | 14 µM | Rabbit | [1][3] |

| Assay | Cell Type | Concentration of this compound | NGF Secretion (pg/mL) | Reference |

| NGF Synthesis Stimulation | Mouse Astroglial Cells | 5.0 mM | 105 ± 5.2 | [6] |

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide. While detailed, step-by-step protocols from the original publications are not fully available, the following descriptions provide a comprehensive understanding of the experimental setups.

Kappa Opioid Receptor Binding Assay

The kappa opioid receptor binding affinity of this compound was determined using a competitive radioligand binding assay.

-

Objective: To determine the concentration of this compound required to inhibit the binding of a known high-affinity radiolabeled ligand to the kappa opioid receptor by 50% (IC50).

-

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing the human kappa opioid receptor (e.g., CHO-K1 cells) are prepared.

-

Radioligand: A radiolabeled kappa opioid receptor agonist, such as [3H]U-69,593, is used.

-

Incubation: The cell membranes are incubated with the radioligand in the presence of varying concentrations of this compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand is calculated to determine the IC50 value.

-

Nerve Growth Factor (NGF) Synthesis Assay

The ability of this compound to stimulate NGF synthesis was assessed in cultured mouse astroglial cells.

-

Objective: To quantify the amount of NGF secreted by astroglial cells in response to treatment with this compound.

-

Methodology:

-

Cell Culture: Primary mouse astroglial cells are cultured in appropriate media.

-

Treatment: The cultured cells are treated with a specific concentration of this compound (e.g., 5.0 mM).

-

Incubation: The cells are incubated for a defined period (e.g., 24 hours) to allow for NGF synthesis and secretion.

-

Sample Collection: The cell culture supernatant is collected.

-

Quantification: The concentration of NGF in the supernatant is measured using a sensitive and specific enzyme-linked immunosorbent assay (ELISA) kit for NGF.

-

Data Analysis: The amount of NGF secreted in the treated samples is compared to that in untreated control samples.

-

Neuropathic Pain Model (Spinal Nerve Ligation)

The potential analgesic effects of this compound in neuropathic pain are often evaluated using the spinal nerve ligation (SNL) model in rodents.

-

Objective: To induce a state of chronic neuropathic pain in an animal model to assess the analgesic efficacy of this compound.

-

Methodology:

-

Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.

-

Surgical Procedure: Under anesthesia, the L5 and/or L6 spinal nerves are exposed and tightly ligated with silk sutures. This procedure creates a peripheral nerve injury that leads to the development of neuropathic pain symptoms.[7][8][9][10]

-

Behavioral Testing: After a post-operative recovery period, the development of neuropathic pain is assessed using various behavioral tests, including:

-

Mechanical Allodynia: Measured using von Frey filaments to determine the paw withdrawal threshold to a non-noxious mechanical stimulus.

-

Thermal Hyperalgesia: Assessed by measuring the paw withdrawal latency to a noxious heat stimulus.

-

-

Drug Administration: this compound is administered to the animals (e.g., orally or intraperitoneally) at various doses.

-

Post-treatment Assessment: Behavioral tests are repeated after drug administration to evaluate the analgesic effect of this compound by observing any reversal of mechanical allodynia or thermal hyperalgesia.

-

Signaling Pathways

The pharmacological effects of this compound are mediated through the modulation of specific intracellular signaling pathways. The following diagrams, created using the DOT language, illustrate the key pathways implicated in its mechanism of action.

Kappa Opioid Receptor Signaling

Activation of the kappa opioid receptor by this compound initiates a signaling cascade that leads to neuronal inhibition and analgesia.

Neurotrophic Factor Induction Pathway (General for Erinacines)

While the precise upstream signaling initiated by this compound to induce NGF synthesis is not fully elucidated, erinacines, in general, are known to modulate pathways leading to the expression of neurotrophic factors.

Conclusion

This compound presents a compelling pharmacological profile characterized by its potent and selective agonism at the kappa opioid receptor and its ability to stimulate NGF synthesis. These dual activities suggest its therapeutic potential in a range of neurological and pain-related disorders. The quantitative data highlight its potency and selectivity, while the outlined experimental protocols provide a framework for its continued investigation. The visualized signaling pathways offer insights into its molecular mechanisms of action. Further research is warranted to fully elucidate the downstream signaling cascades specifically modulated by this compound and to translate its promising preclinical profile into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

- 4. Erinacines A, B, and C, strong stimulators of nerve growth factor (NGF)-synthesis, from the mycelia of Hericium erinaceum | Semantic Scholar [semanticscholar.org]

- 5. Kawagishi, H., et al. (1996) Erinacines E, F, and G, Stimulators of Nerve Growth Factor (NGF)-Synthesis, from the Mycelia of Hericium erinaceum. Tetrahedron Letters, 37, 7399-7402. - References - Scientific Research Publishing [scirp.org]

- 6. magistralbr.caldic.com [magistralbr.caldic.com]

- 7. Erinacine E as a kappa opioid receptor agonist and its new analogs from a basidiomycete, Hericium ramosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Erinacine E as a kappa opioid receptor agonist and its new analogs from a basidiomycete, Hericium ramosum. | Semantic Scholar [semanticscholar.org]

- 10. Effects of Hericium erinaceus Mycelium Extracts on the Functional Activity of Purinoceptors and Neuropathic Pain in Mice with L5 Spinal Nerve Ligation - PMC [pmc.ncbi.nlm.nih.gov]

Research on (-)-Erinacine E and its Anti-inflammatory Effects in the Central Nervous System: A Review of Current Scientific Literature

An extensive review of current scientific literature reveals a significant gap in the understanding of the specific anti-inflammatory effects of (-)-Erinacine E within the central nervous system (CNS). While the broader family of erinacines, particularly Erinacine A and C, have been the subject of numerous studies demonstrating their neuroprotective and anti-inflammatory properties, research specifically isolating the effects of this compound on neuroinflammation is notably limited.

Currently, there is a lack of publicly available studies that provide quantitative data on the modulation of key inflammatory markers—such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), or cyclooxygenase-2 (COX-2)—in CNS cells or animal models of neuroinflammation following treatment with this compound. Consequently, detailed experimental protocols and established signaling pathways for its anti-inflammatory action in the CNS are not available in the current body of scientific literature.

Documented Biological Activities of Erinacine E

Despite the absence of direct research on its anti-inflammatory effects in the CNS, some biological activities of Erinacine E have been reported, offering potential avenues for future investigation:

-

Nerve Growth Factor (NGF) Synthesis: In vitro studies have shown that Erinacine E can induce the synthesis of Nerve Growth Factor (NGF)[1]. NGF is a crucial neurotrophin for the survival, development, and function of neurons. While this suggests a potential neuroprotective role, it does not directly equate to an anti-inflammatory effect.

-

Kappa-Opioid Receptor Agonism: Erinacine E has been identified as a kappa-opioid receptor agonist[1][2]. The activation of kappa-opioid receptors can have complex and sometimes contradictory effects on inflammation, and its specific role in the context of neuroinflammation remains to be elucidated.

-

Application in Neuropathic Pain Models: Some studies have utilized Erinacine E in animal models for the treatment of neuropathic pain[3][4]. Given that neuroinflammation is often a component of neuropathic pain, this application suggests a potential, though unconfirmed, anti-inflammatory or analgesic mechanism.

The Path Forward: Research on Other Erinacines

In contrast to the sparse data on Erinacine E, there is a wealth of information on the anti-inflammatory effects of Erinacine A and Erinacine C in the central nervous system. These compounds have been shown to:

-

Significantly reduce the production of pro-inflammatory cytokines.

-

Inhibit the expression of iNOS and COX-2.

-

Modulate key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and the Nrf2 antioxidant response pathway.

Given the user's interest in the anti-inflammatory properties of erinacines, a detailed technical guide on the well-documented effects of Erinacine A and C could be provided. This would include:

-

Structured tables summarizing quantitative data on their impact on inflammatory markers.

-

Detailed experimental protocols from key studies.

-

Graphviz diagrams illustrating the signaling pathways they modulate.

Should an in-depth guide on the anti-inflammatory effects of Erinacine A and C in the central nervous system be of interest, please indicate, and a comprehensive report can be compiled.

References

Methodological & Application

Application Notes and Protocols for the Quantification of (-)-Erinacine E by HPLC and LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Erinacine E is a cyathin diterpenoid found in the mycelium of the medicinal mushroom Hericium erinaceus (Lion's Mane). Like other erinacines, it is of significant interest to the scientific community due to its potential neuroprotective properties. Accurate and robust analytical methods are crucial for the quantification of this compound in fungal extracts, commercial products, and biological matrices to support research and development.

This document provides detailed high-performance liquid chromatography (HPLC) and liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of erinacines. It is important to note that this compound is an isomer of other erinacines, such as Erinacine A, B, and F, all sharing the same chemical formula (C₂₅H₃₆O₆). Consequently, their separation and individual quantification can be challenging and require specific analytical conditions and a certified reference standard for this compound. The following protocols are based on established methods for the analysis of Erinacine A and can be adapted and validated for the specific quantification of this compound.

Data Presentation: Quantitative HPLC and LC-MS/MS Parameters

The following tables summarize typical experimental conditions for the analysis of erinacines, which can be used as a starting point for method development for this compound.

Table 1: HPLC-UV Method Parameters for Erinacine Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | Supersil AQ-C₁₈ (5 µm, 250 x 4.6 mm)[1][2] | COSMOSIL 5C18-AR-II (5 µm, 250 x 4.6 mm)[3] |

| Mobile Phase | Acetonitrile:Water (55:45 v/v)[1][2] | 80% Methanol in Water[4] |

| Elution Mode | Isocratic[1][2] | Isocratic[4] |

| Flow Rate | 1.0 mL/min[1][2] | 1.0 mL/min[4] |

| Column Temp. | 25 °C[1][2] | 25 °C[4] |

| Injection Vol. | 5 µL[1][2] | 10 µL[4] |

| UV Detection | 340 nm[1][2][4][5] | 340 nm[3] |

| Retention Time | ~11.2 min (Erinacine A)[2] | ~14.15 min (Erinacine A)[4] |

Table 2: LC-MS/MS Method Parameters for Erinacine Analysis

| Parameter | Condition 1 | Condition 2 |

| LC System | Agilent 1100 series[6] | Waters ACQUITY UPLC[7] |

| Column | Agilent Eclipse XDB-C18 (3.5 µm, 4.6 x 100 mm)[6] | ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 100 mm)[7] |

| Mobile Phase A | 0.1% Formic Acid in Water[8] | Water with 8 mM NH₄OH[7] |

| Mobile Phase B | Methanol[8] | Acetonitrile[7] |

| Gradient | 70% B to 100% B in 5 min, hold 3 min at 90% B[8] | 4% B to 70% B in 14 min, to 99% B in 2 min[7] |

| Flow Rate | 0.35 mL/min[8] | Not Specified |

| Column Temp. | 22 °C[6] | Not Specified |

| Injection Vol. | 10 µL[8] | 5 µL[7] |

| MS System | API 3000 Triple Quadrupole[6] | Xevo G2-XS QTOF[7] |

| Ionization | ESI Positive[6] | ESI Negative[7] |

| Capillary Voltage | +4500 V[8] | 2 kV[7] |

| Cone Voltage | Not Specified | 25 V[7] |

| Desolvation Temp. | 350 °C[8] | 450 °C[7] |

| MRM Transitions | Requires this compound standard for optimization | Precursor Ion (m/z): 431.243 (for [M-H]⁻ of Erinacine E)[7] |

Experimental Protocols

Protocol 1: Extraction of Erinacines from Hericium erinaceus Mycelia

This protocol outlines a general procedure for the extraction of erinacines from fungal biomass.

Materials:

-

Lyophilized Hericium erinaceus mycelia powder

-

70-95% Ethanol

-

Ethyl acetate

-

Deionized water

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

0.22 µm or 0.45 µm syringe filters

Procedure:

-

Weigh a known amount of lyophilized mycelia powder.

-

Add 70% aqueous ethanol at a ratio of 1:100 (w/v) (e.g., 1 g of powder in 100 mL of solvent).[9]

-

(Optional) Stir the mixture at room temperature for an extended period (e.g., 3 days) for exhaustive extraction.[9]

-

Centrifuge the extract at 8000 x g for 10 minutes to pellet the solid material.[1]

-

Collect the supernatant and filter it through a 0.45 µm filter.[1]

-

Concentrate the filtrate under reduced pressure at 40-50 °C using a rotary evaporator to obtain a dry extract.[3][9]

-

For further purification (liquid-liquid partitioning), re-dissolve the dry extract in deionized water.

-

Add an equal volume of ethyl acetate and mix vigorously in a separatory funnel.

-

Collect the ethyl acetate layer, which will contain the erinacines.

-

Dry the ethyl acetate fraction using a rotary evaporator.

-

Reconstitute the final dried extract in a suitable solvent (e.g., methanol or mobile phase) to a known concentration for HPLC or LC-MS/MS analysis.

-

Filter the final solution through a 0.22 µm syringe filter before injection.

Protocol 2: HPLC-UV Quantification Method

This protocol provides a standard HPLC-UV method for the quantification of erinacines.

Procedure:

-

Prepare the mobile phase as specified in Table 1 (e.g., Acetonitrile:Water, 55:45 v/v). Degas the mobile phase before use.

-

Set up the HPLC system with the column and conditions outlined in Table 1.

-

Prepare a series of calibration standards of a certified this compound reference standard in the mobile phase. A typical concentration range might be 1-25 µg/mL.[10]

-

Inject the standards to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample extracts.

-

Identify the this compound peak based on the retention time of the standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 3: LC-MS/MS Quantification Method

This protocol describes a more sensitive and selective LC-MS/MS method.

Procedure:

-

Prepare the mobile phases as specified in Table 2 (e.g., Mobile Phase A: 0.1% Formic Acid in Water, Mobile Phase B: Acetonitrile).

-

Set up the LC-MS/MS system with the column and gradient conditions as detailed in Table 2.

-

Optimize the mass spectrometer parameters (e.g., capillary voltage, cone voltage, collision energy) by infusing a pure standard of this compound.

-

Determine the optimal multiple reaction monitoring (MRM) transitions (precursor ion > product ions) for this compound.

-

Prepare a series of calibration standards and inject them to construct a calibration curve.

-

Inject the prepared sample extracts.

-

Quantify this compound based on the peak area of the specific MRM transition and the calibration curve.

Mandatory Visualization

Caption: Workflow for Erinacine Quantification.

Caption: Method Development for this compound.

References

- 1. Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains [mdpi.com]

- 2. Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. grapeking.com.tw [grapeking.com.tw]

- 4. mdpi.com [mdpi.com]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. A pilot pharmacokinetic and Metabolite identification study of Erinacine A in a Single landrace pig model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. waters.com [waters.com]

- 8. mdpi.com [mdpi.com]

- 9. Two-Dimensional Chromatographic Isolation of High Purity Erinacine A from Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimization of Ultrasonic Extraction to Obtain Erinacine A and Polyphenols with Antioxidant Activity from the Fungal Biomass of Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying the Effects of (-)-Erinacine E

Introduction

(-)-Erinacine E is a cyathane diterpenoid isolated from the mycelium of the medicinal mushroom Hericium erinaceus (Lion's Mane).[1][2][3] Members of the erinacine family are known for their ability to cross the blood-brain barrier and stimulate the synthesis of Nerve Growth Factor (NGF), a crucial protein for the survival, development, and function of neurons.[2][3][4] Specifically, Erinacine E has been identified as a potent stimulator of NGF biosynthesis.[2][3] Additionally, some erinacines have demonstrated anti-cancer properties by inducing apoptosis in various cancer cell lines.[4][5][6][7] Erinacine E has also been suggested to exhibit agonistic activity on κ-opioid receptors, indicating potential analgesic applications.[1][2]

These application notes provide detailed cell culture protocols for researchers investigating the neurotrophic, neuroprotective, and potential anti-cancer effects of this compound.

Part 1: Investigating Neurotrophic and Neuroprotective Effects

The primary neurotrophic effect of erinacines is the stimulation of NGF synthesis, leading to enhanced neurite outgrowth and neuronal survival.[8][9][10][11] PC12 cells, a rat pheochromocytoma cell line, are a common model as they differentiate and extend neurites in response to NGF. Primary neuronal cultures are also excellent models for studying these effects.[8][10]

Experimental Workflow for Neurotrophic Effects

Caption: Workflow for assessing the neurotrophic effects of this compound.

Protocol 1: Neurite Outgrowth Assay in PC12 Cells

This protocol details how to assess the potentiation of NGF-induced neurite outgrowth by this compound in PC12 cells.[11]

Materials:

-

PC12 cell line

-

DMEM with 10% Horse Serum (HS), 5% Fetal Bovine Serum (FBS)

-

Low-serum medium: DMEM with 2% HS, 1% FBS[11]

-

Collagen-coated culture plates (24-well)

-

This compound

-

Nerve Growth Factor (NGF)

-

DMSO (for stock solution)

-

Microscope with camera

Procedure:

-

Cell Seeding: Seed PC12 cells in collagen-coated 24-well plates at a density of 5 x 10⁴ cells/well in normal serum medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in low-serum medium to desired final concentrations (e.g., 0.1, 1, 10, 30 µM). Ensure the final DMSO concentration is <0.1%.

-

Cell Treatment:

-

Carefully aspirate the normal serum medium from the wells.

-

Replace with low-serum medium.

-

Add treatments to respective wells:

-

-

Incubation: Incubate the plates for 48 to 96 hours.[11]

-

Imaging and Quantification:

-

Capture images of multiple random fields for each well using a phase-contrast microscope.

-

A cell is considered differentiated if it bears at least one neurite longer than the diameter of the cell body.

-

Quantify the percentage of differentiated cells or measure the total neurite length per neuron using image analysis software (e.g., ImageJ).

-

Protocol 2: Western Blot for NGF Signaling Pathway

This protocol is for analyzing the activation of key proteins in the NGF/TrkA signaling pathway, such as TrkA, ERK1/2, and Akt.[1][11]

Materials:

-

Treated cell cultures (from Protocol 1 or similar)

-

RIPA buffer with protease and phosphatase inhibitors[12]

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis equipment

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-TrkA, anti-TrkA, anti-p-ERK1/2, anti-ERK1/2, anti-p-Akt, anti-Akt, anti-GAPDH (or other loading control).

-

HRP-conjugated secondary antibodies

-

Chemiluminescence (ECL) substrate

Procedure:

-

Protein Extraction: Lyse cells in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing total protein.[12]

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.[12] After electrophoresis, transfer the proteins to a membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathway: NGF/TrkA Activation

This compound is thought to potentiate NGF signaling, which is critical for neuronal survival and differentiation. This pathway involves the activation of the TrkA receptor and downstream cascades like MAPK/ERK and PI3K/Akt.[1][10][11]

Caption: Simplified NGF/TrkA signaling pathway leading to neurite outgrowth.

Part 2: Investigating Anti-Cancer Effects

Several studies have reported that erinacines can induce apoptosis in cancer cells, suggesting their potential as anti-cancer agents.[4][5][6][7] Key assays include evaluating cell viability (e.g., MTT assay) and confirming apoptosis (e.g., Annexin V/PI staining).

Experimental Workflow for Anti-Cancer Effects

Caption: Workflow for assessing the anti-cancer effects of this compound.

Protocol 3: Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells, which is an indicator of cell viability. It is used to determine the cytotoxic effects of this compound and calculate its IC₅₀ value.[13][14][15]

Materials:

-

Cancer cell lines (e.g., DLD-1, HCT-116, Hep G2, MCF-7)[6][16]

-

Appropriate cell culture medium

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]

-

Solubilization solvent (e.g., DMSO or acidified isopropanol)[14][15]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Cell Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO). Incubate for 24 to 48 hours.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[14] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[13]

-

Solubilization:

-

Absorbance Reading: Gently shake the plate to ensure the crystals are fully dissolved. Measure the absorbance at 570 nm using a microplate reader.[13][15]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log concentration of this compound to determine the IC₅₀ value.

Protocol 4: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18]

Materials:

-

Treated cell cultures (6-well plate format is common)

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (contains Annexin V, PI, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Staining:

-

Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 x 10⁶ cells/mL.[18]

-

Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[20]

-

Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18][20]

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Annexin-binding buffer to each tube.[18]

-

Analyze the samples on a flow cytometer as soon as possible.

-

Interpretation:

-

Signaling Pathway: Extrinsic and Intrinsic Apoptosis

Erinacines can trigger apoptosis through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. This involves the activation of caspases and regulation by Bcl-2 family proteins.[5][6][7]

Caption: Apoptosis pathways potentially activated by Erinacine E.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Effect of this compound on Neurite Outgrowth in PC12 Cells (Hypothetical Data)

| Treatment Group | Concentration | % of Differentiated Cells (Mean ± SD) | Average Neurite Length (µm, Mean ± SD) |

| Vehicle Control | - | 5.2 ± 1.5 | 8.1 ± 2.3 |

| NGF | 5 ng/mL | 45.8 ± 4.1 | 55.7 ± 6.8 |

| This compound + NGF (2 ng/mL) | 1 µM | 28.3 ± 3.5 | 34.2 ± 4.1 |

| This compound + NGF (2 ng/mL) | 10 µM | 41.5 ± 4.0 | 51.9 ± 5.5 |

| This compound + NGF (2 ng/mL) | 30 µM | 52.1 ± 5.2 | 68.4 ± 7.0 |

Table 2: Cytotoxicity of H. erinaceus Extracts Against Human Cancer Cell Lines (Literature-Derived Data)

This table shows IC₅₀ values for aqueous extracts of lyophilized H. erinaceus fruiting bodies as an example of the anti-cancer potential within this species.

| Cell Line | Cancer Type | IC₅₀ (µg/mL, Mean ± SD) | Reference |

| Hep G2 | Liver Carcinoma | 6.1 ± 0.2 | [16] |

| HCT 116 | Colon Carcinoma | 5.1 ± 0.1 | [16] |

| HeLa | Cervical Cancer | 5.7 ± 0.2 | [16] |

| MCF-7 | Breast Adenocarcinoma | 5.8 ± 0.3 | [16] |

References

- 1. Neurotrophic and Neuroprotective Effects of Hericium erinaceus [mdpi.com]

- 2. Neurotrophic and Neuroprotective Effects of Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. magistralbr.caldic.com [magistralbr.caldic.com]

- 4. Benefits, side effects, and uses of Hericium erinaceus as a supplement: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Induction Apoptosis of Erinacine A in Human Colorectal Cancer Cells Involving the Expression of TNFR, Fas, and Fas Ligand via the JNK/p300/p50 Signaling Pathway With Histone Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Erinacine S from Hericium erinaceus mycelium promotes neuronal regeneration by inducing neurosteroids accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jfda-online.com [jfda-online.com]

- 10. Frontiers | Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. MTT assay overview | Abcam [abcam.com]

- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 16. doaj.org [doaj.org]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. kumc.edu [kumc.edu]

- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SV [thermofisher.com]

- 20. bosterbio.com [bosterbio.com]

Application Notes and Protocols for Assessing (-)-Erinacine E Blood-Brain Barrier Permeability

Topic: Protocol for Assessing (-)-Erinacine E Blood-Brain Barrier Permeability Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a diterpenoid isolated from the mycelium of Hericium erinaceus (Lion's Mane mushroom).[1] Like other erinacines, it has garnered interest for its potential neurotrophic activities. For any centrally acting therapeutic agent, the ability to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy. The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. This protocol provides a comprehensive framework for assessing the BBB permeability of this compound, employing a tiered approach that begins with computational modeling, progresses to in vitro assays, and culminates in in vivo validation. While direct experimental data on the BBB permeability of this compound is limited, studies on structurally related compounds, Erinacine A and Erinacine S, have shown that they can cross the BBB, suggesting that this compound may also possess this capability.[2][3] This protocol will therefore also leverage insights from these related molecules.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are crucial for the initial in silico assessment of BBB permeability.

| Property | Value | Source |

| Molecular Formula | C25H36O6 | PubChem |

| Molecular Weight | 432.5 g/mol | PubChem |

| XLogP3 | 0.5 | PubChem |

| Hydrogen Bond Donor Count | 4 | PubChem |

| Hydrogen Bond Acceptor Count | 6 | PubChem |

| Polar Surface Area | 99.4 Ų | PubChem |

Tier 1: In Silico Prediction of BBB Permeability

The initial assessment of BBB permeability can be performed using computational models. These models utilize the physicochemical properties of a compound to predict its ability to cross the BBB.

Protocol for In Silico Prediction

-

Obtain Physicochemical Properties: Utilize the data from Table 1.

-

Utilize Prediction Software: A variety of free and commercial software can be used for this purpose.

-

Free Web-Based Tools:

-

SwissADME: Input the SMILES string of this compound to obtain predictions for BBB permeability, including lipophilicity, water-solubility, and potential for P-glycoprotein (P-gp) substrate binding.

-

LightBBB: A computational prediction model based on LightGBM.[4]

-

LogBB_Pred: A machine learning-based quantitative model to predict the logBB value.[5]

-

-

Commercial Software:

-

Schrödinger Maestro: Employs QikProp for a comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) properties prediction, including predicted BBB permeability (logBB).

-

Simulations Plus ADMET Predictor: Provides a suite of models for predicting various ADME properties, including BBB penetration.

-

-

-

Analyze the Results: Compare the predicted values against established thresholds for BBB penetration. Generally, a positive logBB value suggests good BBB permeability. Assess the probability of the compound being a substrate for efflux transporters like P-glycoprotein, as this can significantly limit brain exposure.[6]

Tier 2: In Vitro Assessment of BBB Permeability

In vitro models provide a biological context for assessing BBB permeability and can be used to validate the in silico predictions. The two most common models are the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays using Caco-2 or MDCK cells.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, cell-free method that models passive diffusion across the BBB.[7][8]

-

Prepare the Donor and Acceptor Plates:

-

The donor plate contains a filter membrane at the bottom of each well.

-

The acceptor plate is a standard 96-well plate.

-

-

Coat the Donor Plate Membrane: Apply a lipid solution (e.g., a mixture of phospholipids mimicking the brain capillary endothelial cell membrane) to the filter of the donor plate and allow the solvent to evaporate.

-

Prepare Solutions:

-

Donor Solution: Dissolve this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration.

-

Acceptor Solution: Fill the wells of the acceptor plate with the same buffer.

-

-

Assemble the PAMPA Sandwich: Place the donor plate into the acceptor plate.

-

Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

-

Sample Analysis: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a validated analytical method, such as LC-MS/MS.

-

Calculate Permeability: The apparent permeability coefficient (Pe) is calculated using the following equation:

Pe = [-ln(1 - CA(t) / Cequilibrium)] * (VA * VD) / ((VA + VD) * A * t)

Where:

-

CA(t) is the concentration of the compound in the acceptor well at time t.

-

Cequilibrium is the concentration at equilibrium.

-

VA and VD are the volumes of the acceptor and donor wells, respectively.

-

A is the area of the membrane.

-

t is the incubation time.

-

| Parameter | Description |

| Positive Control | A compound with known high BBB permeability (e.g., Caffeine, Propranolol). |

| Negative Control | A compound with known low BBB permeability (e.g., Atenolol, Lucifer Yellow). |

| Data Analysis | Compare the Pe value of this compound with the controls to classify its permeability. |

Cell-Based Transwell Assay (Caco-2 or MDCK-MDR1)

Cell-based assays provide a more biologically relevant model by incorporating cellular transport mechanisms, including active transport and efflux.[9][10][11] The Caco-2 cell line, although of intestinal origin, is a well-established model for predicting BBB permeability.[12] For assessing the specific role of P-glycoprotein, a Madin-Darby Canine Kidney (MDCK) cell line overexpressing the human MDR1 gene (MDCK-MDR1) is highly suitable.[11]

-

Cell Culture: Culture Caco-2 or MDCK-MDR1 cells on semipermeable Transwell inserts until a confluent monolayer is formed. For Caco-2 cells, this typically takes 21 days.

-

Verify Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the formation of tight junctions. A high TEER value is indicative of a well-formed barrier. The permeability of a fluorescent marker like Lucifer Yellow can also be assessed.

-

Permeability Assay:

-

Apical to Basolateral (A-B) Transport: Add this compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time.

-

Basolateral to Apical (B-A) Transport: Add this compound to the basolateral chamber and measure its appearance in the apical chamber over time.

-

-

Sample Analysis: Quantify the concentration of this compound in the samples from both chambers at different time points using LC-MS/MS.

-

Calculate Apparent Permeability (Papp):

Papp = (dQ/dt) / (A * C0)

Where:

-

dQ/dt is the rate of appearance of the compound in the receiver chamber.

-

A is the surface area of the membrane.

-

C0 is the initial concentration in the donor chamber.

-

-

Calculate Efflux Ratio (ER):

ER = Papp (B-A) / Papp (A-B)

An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter like P-glycoprotein.

| Parameter | Description |

| High Permeability Control | Propranolol |

| Low Permeability Control | Atenolol |

| P-gp Substrate Control | Digoxin, Verapamil |

| P-gp Inhibitor (optional) | Verapamil, Cyclosporin A (to confirm P-gp mediated efflux) |

Tier 3: In Vivo Assessment of BBB Permeability

In vivo studies in animal models provide the most definitive evidence of BBB permeability. Brain microdialysis is a powerful technique for measuring the concentration of unbound drug in the brain extracellular fluid.[13][14][15]

Rodent Brain Microdialysis

-

Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.

-

Surgical Implantation: Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., hippocampus or striatum). Allow the animals to recover for at least 24 hours.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

Compound Administration: Administer this compound systemically (e.g., intravenously or orally).

-

Dialysate Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours.

-

Blood Sampling: Collect blood samples at corresponding time points.

-

Sample Analysis: Determine the concentration of this compound in the dialysate and plasma samples using a validated LC-MS/MS method.

-

Calculate Brain-to-Plasma Ratio (logBB): The ratio of the area under the curve (AUC) for the brain dialysate to the AUC for the plasma provides a measure of BBB penetration.

| Parameter | Description |

| Vehicle Control | Administer the vehicle used to dissolve this compound. |

| Positive Control | A compound with known BBB penetration (e.g., Diazepam). |

| Data Analysis | Calculate pharmacokinetic parameters such as AUC, Cmax, and Tmax for both brain and plasma. |

Analytical Method: Quantification of this compound

A sensitive and specific analytical method is essential for accurately quantifying this compound in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.

LC-MS/MS Protocol

-

Sample Preparation:

-

Plasma: Protein precipitation with a solvent like acetonitrile.

-

Brain Tissue: Homogenization followed by liquid-liquid extraction or solid-phase extraction.

-

Dialysate: Direct injection may be possible, or a simple dilution.

-

-

Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile containing a small amount of formic acid to improve ionization.

-

Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Parent Ion: The protonated molecule [M+H]+ of this compound.

-

Product Ions: Characteristic fragment ions of this compound.

-

-

Quantification: Use a stable isotope-labeled internal standard or a structurally similar compound for accurate quantification. Construct a calibration curve using standards prepared in the appropriate biological matrix.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 2: Summary of In Silico BBB Permeability Predictions for this compound

| Prediction Tool | Predicted logBB | P-gp Substrate Prediction |

|---|---|---|

| SwissADME | ||

| LightBBB |

| LogBB_Pred | | |

Table 3: In Vitro Permeability Data for this compound

| Assay | Papp (A-B) (x 10-6 cm/s) | Papp (B-A) (x 10-6 cm/s) | Efflux Ratio |

|---|---|---|---|

| Caco-2 | |||

| MDCK-MDR1 |

| PAMPA-BBB (Pe) | | N/A | N/A |

Table 4: In Vivo Pharmacokinetic Parameters of this compound

| Compartment | AUC0-t (ng*h/mL) | Cmax (ng/mL) | Tmax (h) |

|---|---|---|---|

| Plasma | |||

| Brain ECF |

| Brain/Plasma Ratio (AUCbrain/AUCplasma) | |

Visualization of Experimental Workflow

Caption: Tiered approach for assessing this compound BBB permeability.

Potential Signaling Pathways Modulated by Erinacines

While the direct impact of this compound on signaling pathways related to BBB transport is not yet elucidated, other erinacines have been shown to modulate pathways associated with neuroprotection and neurogenesis. For instance, Erinacine A has been reported to stimulate nerve growth factor (NGF) synthesis. It is important to note that these pathways are related to the pharmacological effects of the compounds within the CNS rather than their transport across the BBB.

Caption: Simplified signaling cascade potentially activated by erinacines.

References

- 1. This compound | C25H36O6 | CID 11743545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Preclinical Bioavailability, Tissue Distribution, and Protein Binding Studies of Erinacine A, a Bioactive Compound from Hericium erinaceus Mycelia Using Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 5. academic.oup.com [academic.oup.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 8. enamine.net [enamine.net]

- 9. enamine.net [enamine.net]

- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. bioivt.com [bioivt.com]

- 12. estudogeral.uc.pt [estudogeral.uc.pt]

- 13. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]

- 15. buczynski-gregus.com [buczynski-gregus.com]

Application Notes & Protocols: Designing Preclinical Experiments to Evaluate (-)-Erinacine E Efficacy in Neuropathic Pain

Audience: Researchers, scientists, and drug development professionals.

Introduction Neuropathic pain, a chronic condition resulting from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1] Existing treatments often provide limited relief and can have substantial side effects, highlighting the urgent need for novel, non-addictive therapies.[1][2] (-)-Erinacine E, a natural diterpenoid isolated from the mycelium of Hericium erinaceus, has emerged as a promising candidate.[3] It is a known kappa opioid receptor agonist, and related erinacine compounds are potent stimulators of Nerve Growth Factor (NGF) synthesis.[3][4][5] This dual mechanism suggests a potential to not only alleviate pain symptoms but also to promote nerve regeneration and address the underlying pathology.